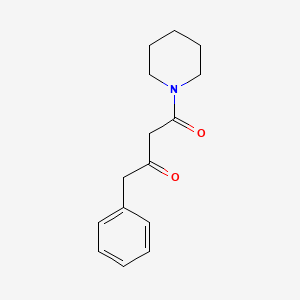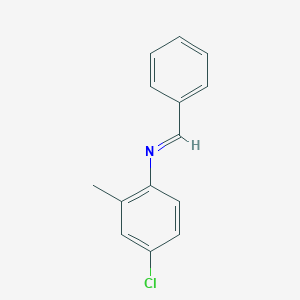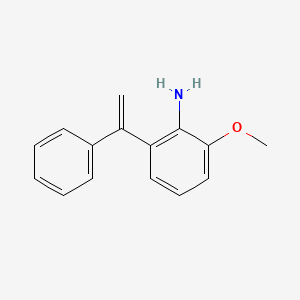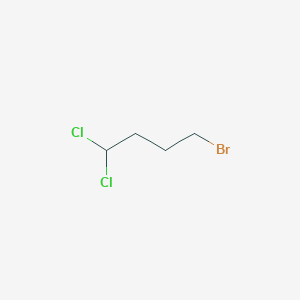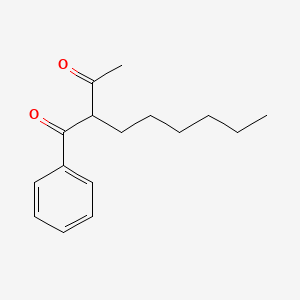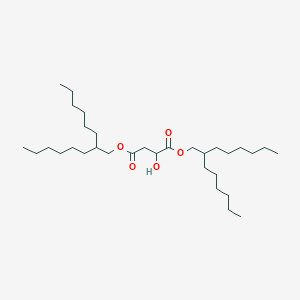
Bis(2-hexyloctyl) 2-hydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hexyloctyl) 2-hydroxybutanedioate is a chemical compound with the molecular formula C28H54O5. It is known for its unique structural properties and potential applications in various fields. This compound is often used in scientific research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of Bis(2-hexyloctyl) 2-hydroxybutanedioate typically involves esterification reactions. One common method is the reaction of 2-hydroxybutanedioic acid with 2-hexyloctanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Bis(2-hexyloctyl) 2-hydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(2-hexyloctyl) 2-hydroxybutanedioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and lubricants due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Bis(2-hexyloctyl) 2-hydroxybutanedioate involves its interaction with various molecular targets and pathways. It can act as an esterifying agent, forming ester bonds with other molecules. This interaction can affect the physical and chemical properties of the resulting compounds, leading to changes in their biological activities. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Bis(2-hexyloctyl) 2-hydroxybutanedioate can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) 2-hydroxybutanedioate: Similar in structure but with different alkyl groups, leading to variations in physical and chemical properties.
Bis(2-hexyloctyl) succinate: A related compound with a similar backbone but lacking the hydroxyl group, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
144282-53-1 |
|---|---|
Molekularformel |
C32H62O5 |
Molekulargewicht |
526.8 g/mol |
IUPAC-Name |
bis(2-hexyloctyl) 2-hydroxybutanedioate |
InChI |
InChI=1S/C32H62O5/c1-5-9-13-17-21-28(22-18-14-10-6-2)26-36-31(34)25-30(33)32(35)37-27-29(23-19-15-11-7-3)24-20-16-12-8-4/h28-30,33H,5-27H2,1-4H3 |
InChI-Schlüssel |
ACSUTAJXDWFPCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCC)COC(=O)CC(C(=O)OCC(CCCCCC)CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)


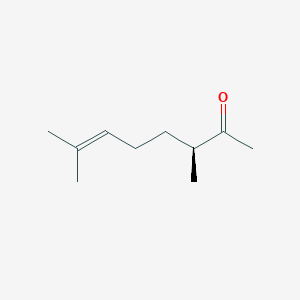
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)



